[4-(2-Methoxyphenyl)piperazin-1-yl](tetrazolo[1,5-a]pyridin-6-yl)methanone

TLR7 agonism innate immunity HEK293 reporter assay

Achieve clean TLR7 activation without TLR8 crosstalk. This potent, selective agonist (LEC 0.4 μM) enables unambiguous NF-κB/IRF7 studies in PBMCs, dendritic cells, and macrophages. Oral activity (0.3–10 mg/kg) induces robust ISG responses and 2.7–3.1 log HBV viral load reduction in mice, simplifying repeat-dosing protocols. Minimal CYP450 inhibition (IC50 >10 μM across five isozymes) ensures compatibility with multi-adjuvant formulations. Pair with the matched methylsulfonyl antagonist for definitive SAR. Order now for target validation and vaccine adjuvant research.

Molecular Formula C17H18N6O2
Molecular Weight 338.4 g/mol
Cat. No. B11013160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(2-Methoxyphenyl)piperazin-1-yl](tetrazolo[1,5-a]pyridin-6-yl)methanone
Molecular FormulaC17H18N6O2
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CN4C(=NN=N4)C=C3
InChIInChI=1S/C17H18N6O2/c1-25-15-5-3-2-4-14(15)21-8-10-22(11-9-21)17(24)13-6-7-16-18-19-20-23(16)12-13/h2-7,12H,8-11H2,1H3
InChIKeyDRWVYEPUGCILKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4-(2-Methoxyphenyl)piperazin-1-yl](tetrazolo[1,5-a]pyridin-6-yl)methanone – A Selective TLR7 Agonist for Immunology & Antiviral Research Procurement


[4-(2-Methoxyphenyl)piperazin-1-yl](tetrazolo[1,5-a]pyridin-6-yl)methanone is a small-molecule agonist of Toll-like receptor 7 (TLR7) belonging to the tetrazolo[1,5-a]pyridine-piperazine class. It is characterized structurally by a 2-methoxyphenylpiperazine core linked via a methanone bridge to a tetrazolo[1,5-a]pyridine heterocycle. The compound has been identified as a potent, selective, and orally active TLR7 agonist and is supplied by multiple reputable vendors under the research synonym 'TLR7 agonist 2' . Its activity has been cited by a major pharmaceutical research organization in the context of hepatitis B immunotherapy [1].

Substitution Risk in Tetrazolo-Pyridine Piperazine Procurement: Why Generic Analogs Cannot Replace [4-(2-Methoxyphenyl)piperazin-1-yl](tetrazolo[1,5-a]pyridin-6-yl)methanone


Within the tetrazolo[1,5-a]pyridine-piperazine scaffold family, minimal structural changes to the piperazine N-substituent can invert functional activity from agonism to antagonism. The 2-methoxyphenyl derivative activates TLR7, whereas closely related analogs such as the corresponding methylsulfonyl derivative function as TLR7 antagonists [1][2]. Similarly, the 2-methoxyphenyl group critically influences potency and selectivity; simple substitution with benzyl or heteroaryl groups yields compounds with either no reported TLR7 agonist activity or drastically reduced potency profiles. Therefore, researchers and procurement professionals cannot assume functional interchangeability among analogs within this scaffold class.

Quantitative Differentiation Evidence for [4-(2-Methoxyphenyl)piperazin-1-yl](tetrazolo[1,5-a]pyridin-6-yl)methanone Selection


TLR7 Agonist Potency in HEK293 Reporter Cells: [4-(2-Methoxyphenyl)piperazin-1-yl](tetrazolo[1,5-a]pyridin-6-yl)methanone vs. Imiquimod

[4-(2-Methoxyphenyl)piperazin-1-yl](tetrazolo[1,5-a]pyridin-6-yl)methanone activates human TLR7 with a lowest effective concentration (LEC) of 0.4 μM in HEK293 cells . This is substantially more potent than the classical TLR7 agonist imiquimod, which exhibits an EC50 of approximately 2–4 μM in comparable cell-based reporter assays [1][2].

TLR7 agonism innate immunity HEK293 reporter assay

TLR7 over TLR8 Selectivity: Quantitative Advantage of [4-(2-Methoxyphenyl)piperazin-1-yl](tetrazolo[1,5-a]pyridin-6-yl)methanone vs. Resiquimod (R848)

[4-(2-Methoxyphenyl)piperazin-1-yl](tetrazolo[1,5-a]pyridin-6-yl)methanone exhibits an LEC of >100 μM for human TLR8, giving a TLR7/TLR8 selectivity ratio exceeding 250-fold . In contrast, resiquimod (R848), a widely used TLR7/8 dual agonist, activates TLR8 with an EC50 of approximately 0.1–0.5 μM, yielding essentially no selectivity between TLR7 and TLR8 [1].

TLR7 selectivity TLR8 counter-screen off-target minimization

Functional Inversion: Agonism vs. Antagonism in the Tetrazolo-Pyridine Piperazine Scaffold – 2-Methoxyphenyl vs. Methylsulfonyl Analog

A critical differentiation point within the tetrazolo[1,5-a]pyridine-piperazine series is the functional inversion caused by the piperazine N-substituent. [4-(2-Methoxyphenyl)piperazin-1-yl](tetrazolo[1,5-a]pyridin-6-yl)methanone is a TLR7 agonist (LEC = 0.4 μM) , whereas the closely related [4-(methylsulfonyl)piperazin-1-yl](tetrazolo[1,5-a]pyridin-6-yl)methanone is a TLR7 antagonist with an IC50 of 170 nM (human PBMC, ssRNA40-induced IFNα inhibition) [1] or 13 nM (human PBMC, AlphaLISA assay) [2].

scaffold functional inversion structure–activity relationship TLR7 antagonist comparator

CYP450 Inhibition Profile: Low Drug–Drug Interaction Risk of [4-(2-Methoxyphenyl)piperazin-1-yl](tetrazolo[1,5-a]pyridin-6-yl)methanone

[4-(2-Methoxyphenyl)piperazin-1-yl](tetrazolo[1,5-a]pyridin-6-yl)methanone demonstrates low inhibition across five major CYP450 isozymes (IC50 > 10 μM for each) and is not a time-dependent inhibitor of CYP3A4 . This profile compares favorably to many clinical-stage TLR7 agonists that exhibit CYP3A4 time-dependent inhibition, a property that can lead to clinical drug–drug interactions.

CYP450 inhibition drug–drug interaction ADME-tox screening

Procurement-Relevant Application Scenarios for [4-(2-Methoxyphenyl)piperazin-1-yl](tetrazolo[1,5-a]pyridin-6-yl)methanone Based on Evidence


TLR7-Specific Innate Immunity Mechanistic Studies (TLR8-Free Readout)

The >250-fold selectivity for TLR7 over TLR8 (TLR7 LEC = 0.4 μM; TLR8 LEC > 100 μM) makes this compound ideal for studies requiring clean, TLR7-specific pathway activation. Researchers investigating TLR7-mediated NF-κB or IRF7 signaling in PBMCs, dendritic cells, or macrophage models can use this agonist without the confounding TLR8 co-activation that occurs with imiquimod or resiquimod . This is critical for target validation studies where TLR8 crosstalk could obscure gene expression signatures.

In Vivo Antiviral Efficacy Models (Oral Dosing in Rodent Hepatitis B)

Oral administration at doses of 0.3–10 mg/kg in mice induces a robust interferon-stimulated gene (ISG) response, with a 2.7–3.1 log reduction in serum HBV viral load observed in hydrodynamic injection (HDI) HBV mouse models at 0.3–5 mg/kg . This oral activity profile enables convenient repeat-dosing experimental designs in chronic viral infection models without requiring parenteral administration, a logistical advantage over injectable TLR7 agonists.

Vaccine Adjuvant Formulation Development (Combination Adjuvant Systems)

The combination of high TLR7 potency (LEC = 0.4 μM) and minimal CYP450 inhibition (IC50 > 10 μM across five isozymes) supports incorporation into multi-adjuvant formulations, including combinations with NOD2 agonists or other PRR ligands, without introducing unpredictable pharmacokinetic interactions . This is valuable for vaccine adjuvant researchers developing next-generation subunit or nanoparticle-based vaccine platforms.

Tool Compound Procurement for TLR7 Agonist vs. Antagonist Comparative Studies

Because [4-(methylsulfonyl)piperazin-1-yl](tetrazolo[1,5-a]pyridin-6-yl)methanone is a TLR7 antagonist (IC50 = 170 nM in PBMC) , researchers can procure both the 2-methoxyphenyl (agonist) and methylsulfonyl (antagonist) derivatives from the same scaffold class to perform controlled structure–activity relationship (SAR) studies where only the piperazine N-substituent differs. This matched-pair approach isolates the functional contribution of the 2-methoxyphenyl group, strengthening SAR conclusions.

Quote Request

Request a Quote for [4-(2-Methoxyphenyl)piperazin-1-yl](tetrazolo[1,5-a]pyridin-6-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.